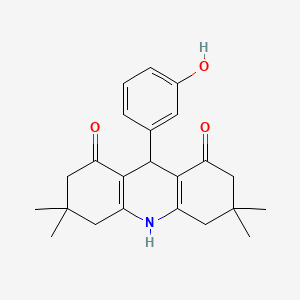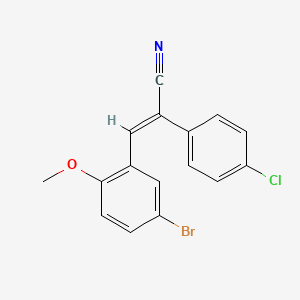![molecular formula C11H11N3O3S B5708318 ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)
ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as PETT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a heterocyclic compound that contains an oxadiazole ring, a pyridine ring, and a thioacetate group.
作用機序
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's mechanism of action is not fully understood, but studies suggest that it acts by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, the enhancement of plant growth and yield, and the improvement of OLED and solar cell performance.
実験室実験の利点と制限
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments, including its ease of synthesis, its high purity, and its ability to inhibit cancer cell growth and enhance plant growth. However, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's limitations include its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate research, including the development of more efficient synthesis methods, the investigation of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's potential use as an anticancer agent in combination with other drugs, the exploration of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's potential use in the treatment of bacterial and fungal infections, and the optimization of ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's performance in OLEDs and solar cells. Additionally, further studies are needed to fully understand ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate's mechanism of action and its potential toxicity.
合成法
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylpyridine with ethyl chloroacetate to form 2-(ethylthio)nicotinonitrile. The resulting compound is then reacted with thiosemicarbazide to form 2-(ethylthio)-5-(4-pyridyl)-1,3,4-oxadiazole, which is further reacted with ethyl iodide to yield ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate.
科学的研究の応用
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties. ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been studied for its potential use in the development of organic solar cells.
In agriculture, ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential use as a plant growth regulator, with studies demonstrating its ability to enhance plant growth and yield.
特性
IUPAC Name |
ethyl 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-16-9(15)7-18-11-14-13-10(17-11)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSFSOAHHTBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)